4-[4,5-Bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol is a complex organic compound with significant implications in chemical and pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 458.55 g/mol. This compound is characterized by its unique structural features, which include multiple functional groups that contribute to its reactivity and potential applications.
This compound can be sourced from various chemical suppliers and databases, including Moldb and SpectraBase, which provide detailed information about its properties and availability for research purposes. The compound's CAS number is 1886-13-1, facilitating its identification in chemical literature and databases .
4-[4,5-Bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol can be classified as an organic heterocyclic compound due to the presence of the imidazole ring. It also falls under the category of phenolic compounds because of the methoxy-substituted phenol moiety in its structure.
The synthesis of 4-[4,5-bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol typically involves multi-step organic reactions, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress and confirm the structure of the synthesized product.
The molecular structure of 4-[4,5-bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol features:
The structural representation can be derived from its InChI string: InChI=1S/C27H30N4O3/c1-30(2)20-11-7-17(8-12-20)24-25(18-9-13-21(14-10-18)31(3)4)29-27(28-24)19-15-22(33-5)26(32)23(16-19)34-6/h7-16,32H,1-6H3,(H,28,29)
.
Key molecular data include:
The compound is likely to participate in various chemical reactions due to its functional groups:
Reaction conditions such as pH, temperature, and catalysts significantly influence the outcome of these reactions. Mechanistic studies using spectroscopic methods can elucidate pathways and intermediates formed during these transformations.
The mechanism of action for 4-[4,5-bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol may involve:
Quantitative structure–activity relationship (QSAR) studies could provide insights into how structural modifications affect biological activity.
Key physical properties include:
Chemical properties encompass:
Relevant data from spectral analysis (e.g., mass spectrometry and NMR) provide further insights into these properties .
The compound has potential applications in several fields:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0